4-Bromo-2,6-diiodoaniline
Overview
Description
Synthesis Analysis
- Synthesis of Halogenated Anilines : The synthesis of various bromo- and iodoanilines, including compounds closely related to 4-Bromo-2,6-diiodoaniline, typically involves reactions with liquid bromine under controlled conditions. Jin Zi-lin (2009) described the synthesis of 2,6-dimethyl-4-bromoaniline and 2,6-diisopropyl-4-bromoaniline with yields of 67% and 64%, respectively, illustrating a similar process that might be used for synthesizing 4-Bromo-2,6-diiodoaniline (Jin Zi-lin, 2009).
Molecular Structure Analysis
- Crystal Structure and Molecular Geometry : Studies on compounds similar to 4-Bromo-2,6-diiodoaniline, such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, have been conducted to understand their crystal structure and molecular geometry. Such studies typically involve X-ray diffraction and density functional theory (DFT) approaches, providing insights into the molecular electrostatic potential and other structural characteristics (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
- Electrochemical Oxidation : The electrochemical behavior of halogenated anilines, including bromo- and iodoanilines, has been studied in acetonitrile solution. Such studies reveal insights into the oxidation routes and products formed during electrochemical processes, which can be relevant to understanding the behavior of 4-Bromo-2,6-diiodoaniline in similar conditions (M. Kádár et al., 2001).
Physical Properties Analysis
- Spectroscopic and XRD Studies : The physical properties of compounds structurally similar to 4-Bromo-2,6-diiodoaniline have been characterized using spectroscopic methods and X-ray diffraction. These studies provide valuable information on the physical aspects, such as the intermolecular contacts and physical state of these compounds (Z. Demircioğlu et al., 2019).
Chemical Properties Analysis
- Chemical Reactivity and Bonding : The chemical properties of halogenated anilines, such as their reactivity and bonding characteristics, can be inferred from studies on similar compounds. For instance, investigations into the chemical activity, reactivity descriptors, and molecular electrostatic potential of related bromoaniline derivatives provide insights into how 4-Bromo-2,6-diiodoaniline might behave in chemical reactions (Komal Rizwan et al., 2021).
Scientific Research Applications
Electrochemical Properties : The electrochemical oxidation of haloanilines, including bromo and iodoaniline derivatives, has been studied. These compounds undergo specific oxidation processes leading to the formation of various products, indicating their potential use in electrochemical applications (Kádár et al., 2001).
Nephrotoxic Effects : A study on haloanilines, including bromoaniline and iodoaniline, revealed their potential nephrotoxic effects in vitro. This suggests the importance of understanding the biological interactions of these compounds, especially in the context of their use in manufacturing pharmaceuticals and chemicals (Hong et al., 2000).
Halogeno-Aniline Derivatives : Research on various halogeno-aniline derivatives, including those with bromo and iodo groups, focuses on their molecular structures and potential as intermediates in chemical synthesis (Ferguson et al., 1998).
Use in Dye Synthesis : Bromoaniline compounds have been used in the synthesis of dyes, particularly for thermal papers, highlighting their role in the manufacturing of colorant materials (Xie et al., 2020).
Pharmaceutical Intermediates : Studies on bromo and iodo derivatives of aniline indicate their utility in synthesizing pharmaceutical compounds, including opioids and antimalarial drugs (Heijden et al., 2016).
properties
IUPAC Name |
4-bromo-2,6-diiodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLLFWZEWGZSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615266 | |
Record name | 4-Bromo-2,6-diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diiodoaniline | |
CAS RN |
89280-77-3 | |
Record name | 4-Bromo-2,6-diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.